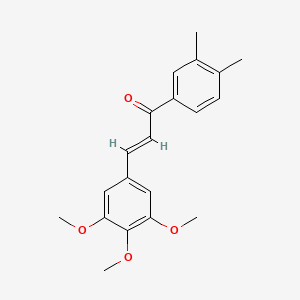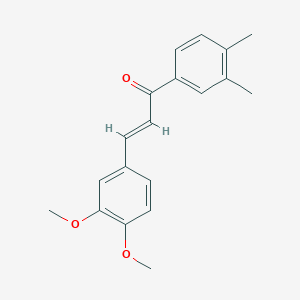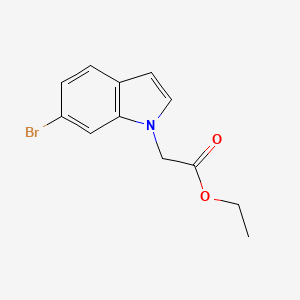
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, or 6-bromoindoxyl acetate (BIA), is an organic compound with the molecular formula C11H9BrO2. It is a derivative of indoxyl acetate and is used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. BIA has a melting point of 81–83 °C and is soluble in methanol, ethanol, and acetic acid. It is a white or off-white solid with a pungent odor.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% is not fully understood. However, it is believed to be related to its ability to react with other compounds, such as indole derivatives, to form new compounds. Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% can also act as a catalyst in certain reactions, such as the synthesis of indole derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% have not been studied extensively. However, it is believed that Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% may have anti-inflammatory and anticonvulsant properties. In addition, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% may have the potential to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a low melting point, making it suitable for use in a variety of laboratory experiments. However, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% is toxic and should be handled with care. It should also be stored in a cool, dry place.
Orientations Futures
There are several potential future directions for the use of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% in scientific research. It could be used in the synthesis of new compounds, such as indole derivatives and quinazoline derivatives. It could also be used to study the biochemical and physiological effects of Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% on various cell types. In addition, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% could be used in the development of new drugs, such as anti-inflammatory agents and anticonvulsants. Finally, Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% could be used to study the mechanisms of action of various compounds, such as indole derivatives and quinazoline derivatives.
Méthodes De Synthèse
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% is synthesized from indoxyl acetate, which is reacted with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as dichloromethane or tetrahydrofuran, at a temperature of 0–5 °C. The reaction produces a mixture of 6-bromoindoxyl acetate and 5-bromoindoxyl acetate, which can be separated by column chromatography.
Applications De Recherche Scientifique
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as indole derivatives, indole-3-carboxylic acid, and indole-3-carboxamides. It is also used in the synthesis of biologically active compounds, such as quinazoline derivatives, benzoxazole derivatives, and benzimidazole derivatives. Ethyl 2-(6-bromo-1H-indol-1-yl)acetate, 95% has been used in the synthesis of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs.
Propriétés
IUPAC Name |
ethyl 2-(6-bromoindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)8-14-6-5-9-3-4-10(13)7-11(9)14/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDSHPGQZDXPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(6-bromo-1H-indol-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


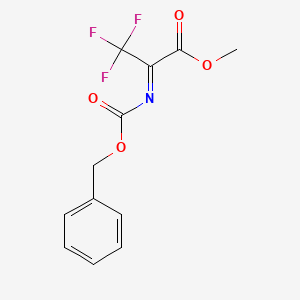




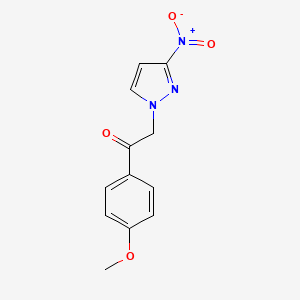
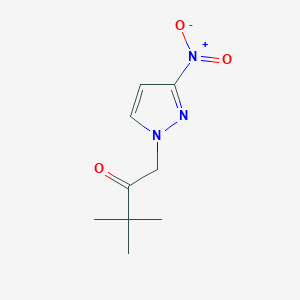
![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)


![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)
